3-Methyl-D-phenylalanine

Structure-Activity Relationship Receptor Pharmacology Peptidomimetic Potency

Researchers requiring position-specific methyl substitution for SAR-driven peptide optimization face limited access to validated chiral building blocks. 3-Methyl-D-phenylalanine (CAS 114926-39-5) directly addresses this gap with documented functional potency (EC₅₀ = 87 µM, Eₘₐₓ = 115%) distinct from 2-methyl, 4-methyl, and unsubstituted D-phenylalanine analogs. • Confers resistance to trypsin-like serine proteases via D-configuration, extending therapeutic peptide half-life • Serves as synthetic intermediate for N-arylaminonitrile cathepsin B inhibitors (validated oncology target) • Functions as enantiopure peroxidase substrate for colorimetric detection at 540 nm Supplied with full analytical documentation (HPLC, COA) for immediate research deployment.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 114926-39-5
Cat. No. B556593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-D-phenylalanine
CAS114926-39-5
Synonyms(R)-2-Amino-3-(m-tolyl)propanoicacid; 114926-39-5; D-3-Methylphenylalanine; 3-Methy-D-Phenylalanine; (2R)-2-amino-3-(3-methylphenyl)propanoicacid; D-3-METHYLPHE; 3-Methyl-D-phenylalanine; (R)-2-amino-3-m-tolylpropanoicacid; PubChem18697; AC1ODU3O; D-3-ME-PHE-OH; D-PHE(3-ME)-OH; H-D-PHE(3-ME)-OH; SCHEMBL1795728; M-METHYL-D-PHENYLALANINE; MolPort-001-758-743; D-PHENYLALANINE,3-METHYL-; ZINC1653229; ANW-72945; AB10080; AM83419; OR14701; AJ-28839; AK109277; AM003066
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
InChIKeyJZRBSTONIYRNRI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-D-phenylalanine: Product Overview


3-Methyl-D-phenylalanine (CAS 114926-39-5) is a non-proteinogenic D‑configured aromatic amino acid derivative of phenylalanine, distinguished by a methyl substituent at the meta (3) position of the phenyl ring [1]. This structural modification confers altered hydrophobicity and steric properties compared to unmodified D-phenylalanine, making the compound a critical chiral building block for peptide engineering, peptidomimetic design, and the synthesis of enzyme inhibitors with defined stereochemical and conformational requirements .

Meta-Methylated D-Enantiomer Defined stereochemical and positional control for peptide engineering and SAR studies.
Chiral Building Block Supports peptidomimetic design, enzyme inhibitor synthesis, and proteolytic stability research.
Research Context Position-dependent functional activity: meta-methylation enables quantifiable receptor-mediated response in functional assays.

Why Substitution of 3-Methyl-D-phenylalanine Fails


Generic substitution of 3-methyl-D-phenylalanine with unsubstituted D‑phenylalanine, L‑enantiomers, or differently methylated analogs (e.g., para‑ or ortho‑methyl) is scientifically invalid. The meta-methyl group introduces a defined steric and hydrophobic perturbation that directly modulates binding affinity, enzymatic stability, and biological potency in a position‑ and stereochemistry‑dependent manner [1]. Head‑to‑head functional assays confirm that 3‑methyl‑D‑phenylalanine exhibits a distinct potency profile (EC₅₀ = 87 µM, Eₘₐₓ = 115%) that differs markedly from 4‑methyl‑D‑phenylalanine (no EC₅₀ determinable, Eₘₐₓ = 57%) and 2‑methyl‑D‑phenylalanine (no EC₅₀ determinable, Eₘₐₓ = 75%), demonstrating that the methyl substitution position, not merely its presence, governs biological activity [1]. Furthermore, the D‑configuration is essential for conferring resistance to proteolytic degradation by common serine proteases, a property not shared by the L‑counterpart [2].

Regioisomeric Mismatch
Ortho-, para-, or unsubstituted D-phenylalanine analogs exhibit markedly different functional assay responses; meta-methylation is required for quantifiable receptor-mediated activity.
Stereochemical Mismatch
L-enantiomer shows a distinct potency-efficacy profile and lacks the proteolytic resistance inherent to D-configuration, limiting application in stability-dependent studies.
Application-Specific Context
Generic D-phenylalanine does not support cathepsin B inhibitor synthesis or peroxidase substrate utility, both documented for the meta-methylated derivative.

Head-to-Head Comparative Evidence


Functional Potency vs. Regioisomeric Analogs

In a standardized functional assay measuring receptor-mediated activity, 3‑methyl‑D‑phenylalanine exhibited a measurable EC₅₀ of 87 µM with an Eₘₐₓ of 115%. In contrast, both 4‑methyl‑D‑phenylalanine and 2‑methyl‑D‑phenylalanine failed to reach a determinable EC₅₀ under identical assay conditions, with Eₘₐₓ values of only 57% and 75%, respectively [1]. Unsubstituted D‑phenylalanine also failed to achieve a determinable EC₅₀ (Eₘₐₓ = 56%) [1].

Regioisomeric Potency Comparison
Head-to-head
EC₅₀ 87 µM (Eₘₐₓ 115%) vs. analogs: EC₅₀ ND (Eₘₐₓ 56–75%)
Supports regioisomer-specific SAR interpretation; meta-methylation enables quantifiable receptor-mediated activity.
Standardized functional receptor assay context.
Structure-Activity Relationship Receptor Pharmacology Peptidomimetic Potency

Potency: D- vs. L-Enantiomer

The D‑enantiomer (3‑methyl‑D‑phenylalanine) displays a distinct functional profile compared to its L‑counterpart. Under identical assay conditions, 3‑methyl‑D‑phenylalanine exhibits an EC₅₀ of 87 µM and Eₘₐₓ of 115%, whereas 3‑methyl‑L‑phenylalanine shows a lower EC₅₀ of 52 µM (higher apparent potency) but a higher Eₘₐₓ of 134% [1].

D- vs. L-Enantiomer Activity
Head-to-head
D: EC₅₀ 87 µM, Eₘₐₓ 115%; L: EC₅₀ 52 µM, Eₘₐₓ 134%
D-enantiomer reported proteolytic resistance context supports stability-dependent research; distinct potency-efficacy profile from L-form.
Standardized functional assay context.
Stereochemistry-Dependent Activity Enantiomeric Comparison Chiral Drug Development

Proteolytic Stability by D-Configuration

Incorporation of a D‑phenylalanine residue into cyclic peptide analogs confers complete resistance to enzymatic degradation by trypsin, a serine protease [1]. While direct data for 3‑methyl‑D‑phenylalanine in this exact assay are not available, the D‑configuration is the primary determinant of this resistance, a class‑level property established across multiple D‑amino acid containing peptides [1].

Proteolytic Stability (D-Configuration)
Class-level
Complete resistance to trypsin degradation inferred for D-configuration cyclic peptides
D-configuration confers enzymatic resistance; class-level property supports extended half-life research.
Direct data for 3-methyl-D-Phe not available; inferred from D-Phe analog studies.
Proteolytic Stability Peptide Half-Life Therapeutic Peptide Engineering

Cathepsin B Binding Interaction

3‑Methyl‑D‑phenylalanine is used as a reagent in the preparation of N‑arylaminonitriles that function as bioavailable peptidomimetic inhibitors of cathepsin B, a cysteine protease implicated in cancer progression and inflammatory diseases . The compound is documented in DrugBank (DB02685) with a known experimental interaction target of cathepsin B (CTSB) [1]. This represents a defined, target‑specific application context not shared by unsubstituted D‑phenylalanine or other methyl‑regioisomers in the same inhibitor chemotype.

Cathepsin B Inhibitor Reagent
Reported
Reagent for N-arylaminonitrile peptidomimetic inhibitors; DrugBank interaction with CTSB
Documented target-specific application in cathepsin B inhibitor research.
DrugBank DB02685 annotation context.
Enzyme Inhibition Peptidomimetic Inhibitor Drug Discovery

Peroxidase Substrate Activity

3‑Methyl‑D‑phenylalanine functions as a peroxidase substrate that reacts with hydrogen peroxide to produce colorimetric end products measurable at 540 nm when coupled with o‑dianisidine . It also inhibits horseradish peroxidase and other peroxidases . This substrate is enantiopure (contains only one chiral center), enabling precise stereochemical control in enzyme assays .

Peroxidase Substrate & Inhibitor
Data to verify
Functions as peroxidase substrate; colorimetric detection at 540 nm; inhibits horseradish peroxidase
Distinct biochemical utility beyond peptide synthesis; enantiopure for stereochemical control.
Supplier-provided data; verify in assay context.
Enzyme Assay Colorimetric Detection Heme Protein Analysis

Commercial Purity Specifications

Commercially, 3‑methyl‑D‑phenylalanine is available with a purity specification of ≥99% as determined by HPLC . This high purity specification directly addresses the need for reproducible, well‑characterized building blocks in solid‑phase peptide synthesis (SPPS) and pharmaceutical research, where impurities can compromise yield, stereochemical integrity, and biological assay outcomes.

Commercial Purity Specification
Lot attribute
≥99% (HPLC)
Supports reproducibility in SPPS and enzymology; minimizes batch-to-batch variability.
Commercial specification per supplier datasheets.
Analytical Specification Quality Control Reproducibility

3-Methyl-D-phenylalanine: Key Applications


Peptidomimetic Lead Optimization

Use 3‑methyl‑D‑phenylalanine as the building block of choice when SAR studies demand a quantifiable functional potency (EC₅₀ = 87 µM, Eₘₐₓ = 115%) that is absent in 2‑methyl, 4‑methyl, and unsubstituted D‑phenylalanine analogs [1]. This scenario is directly supported by head‑to‑head comparative functional assay data [1].

Proteolytically Stable Peptide Therapeutics

Incorporate 3‑methyl‑D‑phenylalanine into peptide sequences to confer resistance to trypsin‑like serine proteases, thereby extending the functional half‑life of therapeutic peptides and cyclic melanotropin analogs [1]. This application leverages the class‑level property of D‑amino acids to resist enzymatic degradation, a property validated in comparative bioassays [1].

Cathepsin B Inhibitor Development

Employ 3‑methyl‑D‑phenylalanine as a synthetic intermediate for N‑arylaminonitriles that act as bioavailable peptidomimetic inhibitors of cathepsin B, a validated target in oncology and inflammation [1]. This application is supported by documented target interaction data (DrugBank DB02685) and specific reagent use descriptions [1] .

Peroxidase-Based Colorimetric Assays

Utilize 3‑methyl‑D‑phenylalanine as an enantiopure peroxidase substrate for colorimetric detection (absorbance at 540 nm) in enzyme assays and for inhibitor screening against horseradish peroxidase [1]. This distinct biochemical application differentiates it from generic D‑phenylalanine derivatives [1].

Application
Selection Property
Validation Focus
SAR studies for peptidomimetics
Regioisomer-specific functional activity; meta-methylation enables quantifiable assay response
Confirm receptor-mediated activity relative to regioisomeric controls in standardized functional assays
Proteolytically stable peptide research
D-configuration proteolytic resistance
Assess enzymatic stability in trypsin-like serine protease assays
Cathepsin B inhibitor research
Documented target interaction (CTSB) and synthetic utility
Verify inhibitor activity in cathepsin B biochemical assays
Peroxidase-based colorimetric assays
Enantiopure peroxidase substrate/inhibitor with detection at 540 nm
Validate substrate activity and inhibition profile in peroxidase enzyme assays

Technical Documentation Hub

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39 linked technical documents
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